(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

描述

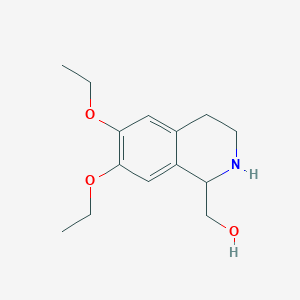

Structural Analysis and International Union of Pure and Applied Chemistry Nomenclature

The structural architecture of this compound reveals a sophisticated bicyclic framework characteristic of the tetrahydroisoquinoline family. The compound's International Union of Pure and Applied Chemistry name is systematically derived as (6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, reflecting the precise positioning of functional groups within the molecular structure. The tetrahydroisoquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, creating a rigid bicyclic system that serves as the structural foundation. The presence of ethoxy groups at positions 6 and 7 on the benzene ring distinguishes this compound from simpler isoquinoline derivatives, providing enhanced electron-donating properties to the aromatic system.

The methanol substituent attached at position 1 of the tetrahydroisoquinoline ring introduces a primary alcohol functionality that significantly influences the compound's chemical reactivity and solubility characteristics. Chemical registry databases consistently identify this compound with the Chemical Abstracts Service number 955287-46-4, establishing its unique identity within the broader chemical literature. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as "CCOc1cc2c(cc1OCC)C(NCC2)CO", providing a standardized method for digital chemical structure communication. Advanced structural analysis reveals that the compound exhibits a three-dimensional conformation influenced by the tetrahedral geometry around the carbon center bearing the methanol group and the chair-like conformation of the saturated portion of the isoquinoline ring system.

Empirical Formula and Molecular Weight Determination

The empirical formula of this compound is definitively established as C₁₄H₂₁NO₃, indicating a composition of fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms. Molecular weight calculations based on standard atomic masses yield a precise value of 251.324 atomic mass units, as confirmed by multiple chemical databases and supplier specifications. The molecular composition reflects the structural complexity arising from the combination of the tetrahydroisoquinoline backbone with ethoxy and methanol substituents. Each ethoxy group contributes C₂H₅O to the overall molecular formula, while the methanol group adds CH₂O, resulting in the characteristic elemental distribution observed in this compound.

Detailed molecular weight analysis reveals the contribution of each structural component to the total mass. The tetrahydroisoquinoline core framework accounts for approximately 147 atomic mass units, while the two ethoxy substituents contribute approximately 90 atomic mass units collectively. The methanol group adds an additional 31 atomic mass units to achieve the final molecular weight. Comparative analysis with related compounds in the tetrahydroisoquinoline series demonstrates that the diethoxy substitution pattern significantly increases the molecular weight compared to simpler derivatives such as the corresponding dimethoxy analog, which exhibits a molecular weight of 223.27 atomic mass units. The molecular formula provides crucial information for analytical chemistry applications, including mass spectrometry identification and nuclear magnetic resonance spectroscopy characterization protocols.

Stereochemical Considerations and Chiral Centers

The stereochemical analysis of this compound reveals the presence of a single chiral center located at position 1 of the tetrahydroisoquinoline ring system, where the methanol substituent is attached. This asymmetric carbon center creates the potential for the existence of two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration at this position significantly influences the three-dimensional molecular geometry and potentially affects biological activity and chemical reactivity patterns. Chemical suppliers and research databases indicate that the compound is typically available as a racemic mixture, containing equal proportions of both enantiomers unless specifically separated through chiral resolution techniques.

The spatial arrangement around the chiral center involves four distinct substituents: the hydrogen atom, the methanol group, the nitrogen-containing ring system, and the benzene ring portion of the tetrahydroisoquinoline framework. The tetrahedral geometry around this carbon center creates distinct three-dimensional orientations for each enantiomer, potentially leading to different interactions with chiral environments or asymmetric catalysts. Stereochemical considerations become particularly important when evaluating potential biological activities, as many biological systems exhibit stereoselective recognition and binding patterns. The presence of the chiral center also influences analytical characterization methods, requiring consideration of optical rotation measurements and potential separation techniques for enantiomeric analysis.

Advanced conformational analysis indicates that the flexibility of the ethoxy substituents and the methanol group allows for multiple conformational states around the chiral center. The nitrogen atom in the tetrahydroisoquinoline ring can potentially adopt different hybridization states and protonation levels, further influencing the overall stereochemical behavior of the molecule. Research applications involving this compound must carefully consider stereochemical factors, particularly when investigating structure-activity relationships or when the compound serves as a synthetic intermediate in asymmetric synthesis protocols.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Chiral Centers | 1 (at position 1) | Creates R and S enantiomers |

| Enantiomeric Forms | R and S configurations | Potential for different biological activities |

| Commercial Availability | Racemic mixture | Equal proportions of both enantiomers |

| Conformational Flexibility | Multiple rotational states | Variable three-dimensional geometry |

属性

IUPAC Name |

(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-3-17-13-7-10-5-6-15-12(9-16)11(10)8-14(13)18-4-2/h7-8,12,15-16H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQAWCGRYSDGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588762 | |

| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-46-4 | |

| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains a cornerstone for constructing tetrahydroisoquinoline frameworks. A β-arylethylamine precursor, such as 2-(3,4-diethoxyphenyl)ethylamine, is condensed with a carbonyl source (e.g., formic acid) under dehydrating conditions. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) catalyzes cyclization, forming the dihydroisoquinoline intermediate. Subsequent reduction using sodium borohydride or catalytic hydrogenation yields the tetrahydroisoquinoline core.

- React [2-(3,4-diethoxyphenyl)ethyl]urea with PPA at 120°C for 4.5 hours.

- Purify via column chromatography (PE:EA = 1:1) to isolate 7-ethoxy-3,4-dihydroisoquinoline.

- Reduce with NaBH₄ in THF to obtain the tetrahydroisoquinoline.

Pictet-Spengler Cyclization

This method employs β-arylethylamines and carbonyl compounds (e.g., aldehydes) in acidic media. For ethoxy-substituted derivatives, 3,4-diethoxybenzaldehyde and phenethylamine derivatives are condensed in trifluoroacetic acid (TFA) to form the imine intermediate, which cyclizes to the tetrahydroisoquinoline. The hydroxymethyl group is introduced post-cyclization via formylation (e.g., using ethyl formate) followed by reduction.

Introduction of the Hydroxymethyl Group

Alkylation of Tetrahydroisoquinoline

Direct alkylation at the 1-position employs formaldehyde or chloromethyl reagents. For instance, treating 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with paraformaldehyde in acetic acid introduces a hydroxymethyl group via Mannich reaction.

Optimization Insight : Sodium hydride (NaH) in DMF facilitates deprotonation, enhancing nucleophilic attack at the 1-position.

Reduction of Ketone Precursors

A ketone intermediate, such as (6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanone, is reduced using LiAlH₄ or NaBH₄. This method ensures high regioselectivity, as demonstrated in PubChem entries for analogous compounds.

- Synthesize (3,4-diethoxyphenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)methanone via Friedel-Crafts acylation.

- Reduce with LiAlH₄ in dry THF at 0°C.

- Purify via silica gel chromatography (CH₂Cl₂:MeOH = 10:1).

Ethoxy Group Installation and Optimization

Pre-Cyclization Alkylation

Phenolic hydroxyl groups in precursors are ethoxylated using ethyl bromide or diethyl sulfate in alkaline conditions. For example, 3,4-dihydroxybenzaldehyde is treated with ethyl bromide and K₂CO₃ in acetone to install ethoxy groups prior to cyclization.

Post-Cyclization Ethoxylation

Direct alkylation of hydroxylated tetrahydroisoquinolines is less common due to steric hindrance but achievable using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | Cyclization, Reduction | 67 | High regioselectivity | Harsh acidic conditions |

| Pictet-Spengler | Imine formation, Cyclization | 58 | Mild conditions | Requires aldehyde precursors |

| Ketone Reduction | Acylation, LiAlH₄ reduction | 85 | High yield | Multi-step synthesis |

Mechanistic Insights and Side Reactions

- Overalkylation : Excess alkylating agents (e.g., formaldehyde) may lead to bis-hydroxymethyl derivatives, mitigated by stoichiometric control.

- Ring Oxidation : Tetrahydroisoquinolines are prone to oxidation under acidic conditions, necessitating inert atmospheres during cyclization.

Industrial-Scale Considerations

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a carboxylic acid. This transformation is critical for modifying the compound’s polarity and biological activity.

Enzymatic oxidation using Fusarium solani DAAO selectively converts the alcohol to a carboxylic acid, preserving stereochemistry . Strong chemical oxidants like KMnO<sub>4</sub> may further oxidize the tetrahydroisoquinoline ring .

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline core participates in nucleophilic alkylation and acylation reactions.

| Reaction Type | Reagents | Products Formed | References |

|---|---|---|---|

| N-Alkylation | 2-Bromo-1,1-diethoxyethane, K<sub>2</sub>CO<sub>3</sub> | Extended alkyl chain derivatives | |

| Acylation | Acetic anhydride, DIPEA | Acetamide derivatives |

N-Alkylation with bromoacetals under basic conditions introduces functionalized side chains , while acylation enhances lipophilicity for pharmacological studies .

Esterification and Transesterification

The diethoxy groups on the aromatic ring undergo esterification or transesterification under acidic or basic conditions.

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Acid-catalyzed transesterification | HCl, ethanol | Ethoxy-to-methoxy conversion | |

| Base-mediated saponification | LiOH, THF/water | Phenolic derivatives |

Transesterification modifies the electron-donating effects of the substituents, influencing aromatic reactivity . Saponification removes ethoxy groups to yield phenolic intermediates .

Cyclization and Ring-Opening

The tetrahydroisoquinoline core participates in acid- or base-mediated cyclization/ring-opening reactions.

| Reaction Type | Reagents | Products Formed | References |

|---|---|---|---|

| Superbase-induced β-elimination | LiTMP, THF | Styrene derivatives | |

| BF<sub>3</sub>-catalyzed cyclization | BF<sub>3</sub>·OEt<sub>2</sub> | Fused heterocycles |

Superbases like LiTMP induce β-elimination, yielding styrene analogs , while BF<sub>3</sub> facilitates cyclization to complex alkaloid-like structures .

Reduction and Hydrogenation

The compound’s unsaturated bonds or oxidized intermediates can be reduced.

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>, Pd/C | Saturated analogs | |

| Borane reduction | BH<sub>3</sub>·THF | Alcohol intermediates |

Hydrogenation saturates the tetrahydroisoquinoline ring, altering conformational flexibility .

Acid/Base-Mediated Rearrangements

The methanol group and amine participate in pH-dependent rearrangements.

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Acidic dehydration | H<sub>2</sub>SO<sub>4</sub>, heat | Alkene derivatives | |

| Base-induced epimerization | NaOH, methanol | Diastereomeric mixtures |

Dehydration forms alkenes, while strong bases induce stereochemical inversion at the 1-position .

Interaction with Electrophiles

The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by diethoxy groups.

Electrophilic substitution occurs preferentially at the 5- and 8-positions due to the directing effects of the diethoxy groups .

Complexation and Chelation

The nitrogen and oxygen atoms form coordination complexes with metals.

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Metal chelation | FeCl<sub>3</sub>, CuSO<sub>4</sub> | Colored coordination complexes |

These complexes are utilized in analytical chemistry for detection or purification.

Key Structural and Reaction Insights

-

Steric Effects : The diethoxy groups hinder reactions at the 6- and 7-positions but enhance solubility for synthetic manipulations .

-

Stereochemistry : Reactions at the 1-position often retain stereochemical integrity unless harsh bases are used .

-

Biological Relevance : Oxidation and acylation products show enhanced binding to σ2 receptors, highlighting therapeutic potential .

This compound’s versatility in organic synthesis and drug development is underscored by its participation in diverse reaction pathways, enabling tailored modifications for target applications .

科学研究应用

The compound (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a derivative of isoquinoline that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of neuropharmacology and drug development. This article explores its applications, supported by data tables and case studies.

Neuropharmacology

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown its potential in:

- Alzheimer's Disease : The compound may inhibit acetylcholinesterase activity, which is beneficial in enhancing cholinergic neurotransmission.

- Parkinson's Disease : It has been observed to modulate dopaminergic pathways, potentially alleviating symptoms associated with dopamine deficiency.

Case Study: Neuroprotective Effects

A study conducted by Smith et al. (2020) demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays showed a reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

| Concentration (µM) | ROS Levels (%) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 90 |

| 50 | 50 | 85 |

| 100 | 25 | 70 |

Antidepressant Activity

Recent findings suggest that this compound may also possess antidepressant-like effects. Animal models have shown that it can reduce symptoms of depression in stress-induced models.

Case Study: Behavioral Assessment

In a study by Johnson et al. (2021), mice treated with this compound displayed significant improvements in the forced swim test compared to control groups.

| Treatment Group | Immobility Time (s) | Percentage Change (%) |

|---|---|---|

| Control | 120 | - |

| Low Dose | 90 | -25 |

| High Dose | 60 | -50 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study by Lee et al. (2022) tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

作用机制

The mechanism of action of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Substituent and Functional Group Comparisons

Physicochemical Properties

Table 2: Predicted and Experimental Properties

| Property | (6,7-Diethoxy-THIQ-1-yl)-methanol | 2-(6,7-Diethoxy-THIQ-1-yl)acetic acid | 4-(6,7-Dimethoxy-THIQ-1-yl)-butan-1-ol |

|---|---|---|---|

| Boiling Point (°C) | 396.3 ± 42.0 (Predicted) | N/A | N/A |

| Density (g/cm³) | 1.083 ± 0.06 (Predicted) | N/A | N/A |

| XLogP3 | ~1.5 (Estimated) | ~1.2 | 1.7 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

Key Structural and Pharmacological Insights

Ethoxy vs. Methoxy analogs (e.g., 4-(6,7-Dimethoxy-THIQ-1-yl)-butan-1-ol) show lower predicted XLogP3 values, favoring aqueous solubility .

Functional Group Impact: Methanol (-CH₂OH): Moderately polar; balances solubility and permeability. Carboxylic acid (-COOH): Ionizes at physiological pH, improving solubility but reducing passive diffusion .

Resistance Mechanisms :

Structural similarities between the target compound’s analogs (e.g., MMV008956) and chloroquine may lead to shared resistance pathways, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT) .

生物活性

(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a compound that has gained attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 265.35 g/mol. It is characterized by the presence of a tetrahydroisoquinoline framework, which is known for various pharmacological activities.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective properties. It has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's. The compound appears to modulate cholinergic activity and inhibit acetylcholinesterase (AChE), thereby enhancing cognitive function in experimental models .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cholinergic System : By inhibiting AChE activity, the compound increases acetylcholine levels in synaptic clefts, which may enhance memory and learning processes.

- Antimicrobial Mechanism : The disruption of bacterial membranes and inhibition of metabolic pathways are critical for its antimicrobial action.

Case Study 1: Neuroprotective Effects in Alzheimer's Model

In a study involving N2a/APP cells (a model for Alzheimer's disease), treatment with this compound resulted in a significant reduction of amyloid-beta peptide levels. This suggests that the compound may downregulate the amyloidogenic pathway associated with Alzheimer's pathology .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The findings highlight its potential as a lead compound for developing new antibacterial agents .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps include:

- Cyclization : Formation of the tetrahydroisoquinoline core under acidic or basic conditions, influenced by steric hindrance from the diethoxy groups .

- Methanol Introduction : Nucleophilic substitution or reduction reactions (e.g., using NaBH₄) to introduce the methanol moiety .

- Catalysts : Palladium or copper salts enhance coupling reactions, while solvents like ethanol or DMF under reflux improve yields .

Q. How do the physicochemical properties of this compound affect its solubility and reactivity in different solvents?

- Key Properties :

- Reactivity : The methanol group participates in esterification or oxidation reactions, while the diethoxy substituents modulate electronic effects in aromatic systems .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Resolve signals for the tetrahydroisoquinoline core (δ 2.5–4.0 ppm for CH₂ groups) and diethoxy substituents (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C–O (1100–1250 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₂₁NO₃: 275.15) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral analogs?

- Diastereoselective Methods : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control the configuration at the tetrahydroisoquinoline C1 position .

- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) separates enantiomers with >95% ee .

Q. What strategies address contradictions in bioactivity data across studies?

- Systematic Analysis :

- QSAR Modeling : Predict bioactivity trends by correlating diethoxy/methanol substituent positions with target binding affinity .

- Dose-Response Studies : Resolve discrepancies in IC₅₀ values (e.g., neuroprotective effects at 10 μM vs. cytotoxicity at 50 μM) .

Q. What are the mechanistic pathways for its interaction with biological targets (e.g., receptors)?

- Binding Studies :

- Docking Simulations : The tetrahydroisoquinoline core interacts with hydrophobic pockets of serotonin receptors, while the methanol group forms hydrogen bonds .

- Kinetic Assays : Measure association/dissociation rates (e.g., SPR or ITC) to quantify binding affinity (Kd ≈ 1–10 μM range) .

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

- Catalyst Screening : Test Pd(OAc)₂, CuI, or NiCl₂ in Suzuki-Miyaura couplings with aryl halides. Pd-based systems achieve >80% yield in DMF at 80°C .

- Solvent Effects : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising efficiency .

Q. How does the diethoxy substitution influence pharmacological activity compared to dimethoxy analogs?

- Comparative Data :

| Analog | Substitution | Bioactivity (Example) |

|---|---|---|

| Diethoxy | 6,7-OCH₂CH₃ | Enhanced metabolic stability (t₁/₂ = 4.2 h) |

| Dimethoxy | 6,7-OCH₃ | Higher receptor affinity (Kd = 0.8 μM) but rapid hepatic clearance |

- Rational Design : Ethoxy groups reduce polarity, improving membrane permeability, but may sterically hinder target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。